molecular formula C33H49P B1313699 X-Phos CAS No. 564483-18-7

X-Phos

Cat. No.: B1313699
CAS No.: 564483-18-7
M. Wt: 476.7 g/mol
InChI Key: UGOMMVLRQDMAQQ-UHFFFAOYSA-N
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Description

It is widely recognized for its high activity in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, Negishi, Suzuki, and Sonogashira coupling reactions . X-Phos is particularly valued for its stability and efficiency in these reactions, making it a crucial component in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

X-Phos is synthesized through a series of steps involving the reaction of biphenyl derivatives with phosphine reagents. The process typically involves the following steps:

    Formation of Biphenyl Derivative: The biphenyl derivative is prepared by reacting biphenyl with isopropyl groups under specific conditions.

    Phosphination: The biphenyl derivative is then reacted with dicyclohexylphosphine to form this compound.

Industrial Production Methods

In industrial settings, this compound is produced on a multigram scale using optimized procedures. The process involves solvent-dependent isomerization and quality control using techniques such as nuclear magnetic resonance spectroscopy. The industrial production methods ensure the compound’s high purity and stability, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

X-Phos undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from reactions involving this compound include various aryl and alkyl derivatives, which are essential intermediates in organic synthesis .

Scientific Research Applications

X-Phos has a wide range of applications in scientific research, including:

Mechanism of Action

X-Phos exerts its effects by forming complexes with palladium and copper, which then act as catalysts in cross-coupling reactions. The mechanism involves the coordination of this compound to the metal center, which stabilizes the catalytic species and facilitates the formation of carbon-carbon and carbon-nitrogen bonds. The molecular targets include aryl halides and amides, and the pathways involve oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

X-Phos is compared with other similar compounds, such as SPhos and RuPhos. These compounds are also phosphine ligands used in palladium-catalyzed cross-coupling reactions. this compound is unique in its ability to provide high activity and stability under a wide range of conditions. The similar compounds include:

This compound stands out due to its versatility and efficiency in multiple types of cross-coupling reactions, making it a preferred choice in many synthetic applications.

Properties

IUPAC Name

dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H49P/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOMMVLRQDMAQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H49P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457126
Record name X-Phos
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

564483-18-7
Record name X-Phos
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=564483-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Dicyclohexylphosphino-2',4',6'-triisoprophylbiphenyl
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name X-Phos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphine, dicyclohexyl[2',4',6'-tris(1-methylethyl)[1,1'-biphenyl]-2-yl]
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Record name 2-DICYCLOHEXYLPHOSPHINO-2',4',6'-TRIISOPROPHYLBIPHENYL
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

A solution of the catalyst was prepared as follows: An oven-dried Wheaton vial equipped with a magnetic stir bar was charged with Pd(OAc)2 (5.60 mg, 0.025 mmol, 1.0 eq.) and 2-dicyclohexylphosphino-2′,4′,6′-tri-iso-propyl-1,1′-biphenyl (4c) (24.5 mg, 0.050 mmol, 2.0 eq.). Toluene (3.0 mL) was added and the vial was sealed with a PTFE-lined plastic cap. The resulting mixture was stirred at 23° C. for 1 h to yield a reddish Pd/4c catalyst solution (0.00833 N Pd in toluene).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.6 mg
Type
reactant
Reaction Step Two
Quantity
24.5 mg
Type
reactant
Reaction Step Two
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Name

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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